molecular formula C12H15BrN2 B3015219 1-(7-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine CAS No. 2287331-24-0

1-(7-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine

Cat. No. B3015219
M. Wt: 267.17
InChI Key: UOBWHARJKPPORZ-UHFFFAOYSA-N
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Description

The compound “1-(7-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine” is likely to be a derivative of indole, which is a heterocyclic compound . The indole structure is present in many important molecules in biology, including tryptophan and its derivatives .


Molecular Structure Analysis

The molecular structure of this compound would likely include an indole ring (a fused benzene and pyrrole ring), with a bromine atom at the 7th position and a 2-methylpropan-2-amine group attached at the 1st position .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific conditions and reagents used. Indole compounds can undergo a variety of reactions, including electrophilic substitution and nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the presence and position of polar and nonpolar groups .

Scientific Research Applications

Synthesis and Structural Transformations

  • Amine-induced rearrangements of bromo-indole-propanone derivatives can produce a variety of chemical compounds, including β-substituted tryptamines and α-substituted indole-3-acetic acids, via a proposed pseudo-Favorskii mechanism (Sanchez & Parcell, 1990).
  • Synthesis of gramine derivatives from methyl-indolyl ketones involves Diels-Alder cycloaddition and Mannich reaction, contributing to the structural diversity of indole-based compounds (Kukuljan, Kranjc, & Perdih, 2016).

Reaction Mechanisms and Catalysis

  • Iron(II) bromide-catalyzed intramolecular C–H bond amination of aryl azides, which involves a tandem reaction process, is an example of how specific catalysts can influence the formation of indole derivatives (Ren, Shen, Wan, & Fang, 2015).
  • Palladium catalysis can be employed for the formation of indoles from o-bromo(propa-1,2-dien-1-yl)arenes, showcasing the versatility of metal-catalyzed reactions in indole chemistry (Masters, Wallesch, & Bräse, 2011).

Medicinal Chemistry Applications

  • Lewis acid-catalyzed ring-opening of cyclopropanes with amine nucleophiles has been applied in the synthesis of serotonin/norepinephrine reuptake inhibitors, demonstrating the therapeutic potential of indole-based amines (Lifchits & Charette, 2008).

Structural Analysis and Characterization

  • NMR spectroscopy has been used for the characterization of novel psychoactive substances, including indole derivatives, highlighting the importance of analytical techniques in understanding the structural properties of these compounds (Chapman, 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many brominated compounds are considered hazardous and require careful handling .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if this compound has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

properties

IUPAC Name

1-(7-bromo-1H-indol-3-yl)-2-methylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2/c1-12(2,14)6-8-7-15-11-9(8)4-3-5-10(11)13/h3-5,7,15H,6,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBWHARJKPPORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CNC2=C1C=CC=C2Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine

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